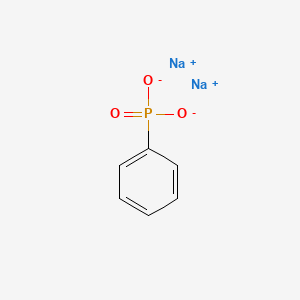![molecular formula C12H12N2 B1338597 3,5'-Dimethyl-[2,2']bipyridinyl CAS No. 4411-79-4](/img/structure/B1338597.png)
3,5'-Dimethyl-[2,2']bipyridinyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5'-Dimethyl-[2,2']bipyridinyl is a useful research compound. Its molecular formula is C12H12N2 and its molecular weight is 184.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal and Molecular Structures Analysis Research into the structures and phase transitions of dimethyl-2,2'-bipyridyl complexes, specifically comparing 4,4'- and 6,6'-dimethyl-2,2'-bipyridyl with chloranilic acid, reveals insights into their antiferroelectric properties and phase transition behaviors. These complexes exhibit significant hydrogen bonding and potentially have applications in materials science due to their unique structural properties (Bator et al., 2011).
Photocatalytic Applications Copper(I) complexes with 6,6'-disubstituted 2,2'-bipyridine ligands have shown promise for incorporation into copper-based dye-sensitized solar cells (DSCs). These complexes, through their ability to form stable and efficient photovoltaic devices, highlight the potential of 3,5'-Dimethyl-[2,2']bipyridinyl derivatives in renewable energy technologies (Constable et al., 2009).
Luminescence and Thermal Properties in Rare Earth Complexes Rare earth complexes incorporating this compound derivatives have been studied for their structural, thermal, and luminescent properties. These complexes exhibit unique thermal decomposition mechanisms and luminescence, which could be useful for applications in materials science and optical devices (Zhu, Ren, & Zhang, 2018).
Spin Crossover and Electronic Properties Studies on iron(II) complexes based on functionalized bipyridyl ligands, including this compound, have explored their spin crossover behavior. The variation in electronic and structural properties of these complexes under different conditions provides valuable insights into the design of molecular materials with tunable magnetic and electronic properties (Xue et al., 2018).
Photocatalytic CO2 Reduction Research on Ru(II)-Re(I) binuclear and tetranuclear complexes, utilizing this compound derivatives as ligands, has demonstrated enhanced photocatalytic activities for CO2 reduction. These complexes exhibit improved efficiency and extended photocatalytic responses, illustrating the potential of this compound in photocatalytic applications for environmental remediation (Gholamkhass et al., 2005).
Safety and Hazards
Properties
IUPAC Name |
3-methyl-2-(5-methylpyridin-2-yl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-9-5-6-11(14-8-9)12-10(2)4-3-7-13-12/h3-8H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFEVLYYOGYVOPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2=C(C=CC=N2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1338515.png)













